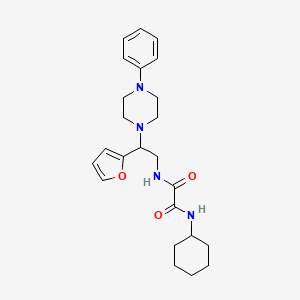

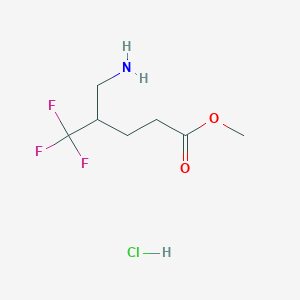

![molecular formula C13H14Cl2N2O4S B2932658 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 861207-41-2](/img/structure/B2932658.png)

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula and weight, physical properties, toxicity information, and customs codes available .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolone ring, a sulfonyl group attached to a dichloro-methylphenyl ring, and a hydroxyethyl group .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the sources I found .Scientific Research Applications

Synthesis and Biological Evaluation

A study by Penning et al. (1997) involved the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, which are potent and selective inhibitors of cyclooxygenase-2 (COX-2). This work led to the identification of celecoxib, currently used in clinical trials for rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial Activity

El‐Emary et al. (2002) reported the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which showed significant antimicrobial activity. These compounds were derived from the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride (El‐Emary et al., 2002).

Heterocyclic Fused 2,5-Dihydrothiophene S,S-dioxides

Chaloner et al. (1992) explored 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes. Pyrazole fused analogues were prepared, demonstrating the utility of these compounds in creating novel heterocyclic structures (Chaloner et al., 1992).

Synthesis of Dihydropyrazole

Zhu et al. (2011) described an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, indicating the versatility of these compounds in chemical synthesis (Zhu et al., 2011).

Coordination and Rearrangement Studies

Bermejo et al. (2000) synthesized compounds like L1 and L2 by reacting 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, demonstrating their potential in coordination chemistry and structural rearrangement (Bermejo et al., 2000).

Inhibitory Activities in Biochemical Processes

Ozgun et al. (2019) synthesized benzensulfonamides with pyrazoline and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase, showcasing the potential of these compounds in biochemical inhibition and cancer cell line studies (Ozgun et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O4S/c1-7-5-12(11(15)6-10(7)14)22(20,21)17-8(2)9(3-4-18)13(19)16-17/h5-6,18H,3-4H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGVTQMMTZQJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C(=C(C(=O)N2)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

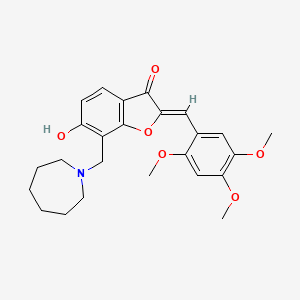

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

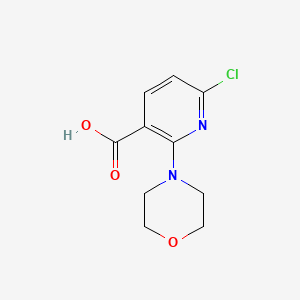

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)

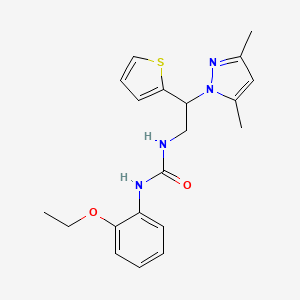

![3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2932582.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2932585.png)

![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)

![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)

![N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932596.png)